

Spectroscopic and Synthetic Profile of 4-(3-Fluorophenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)piperidine

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-(3-Fluorophenyl)piperidine**, a versatile building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques and a plausible synthetic route.

Spectroscopic Data

The empirical formula of **4-(3-Fluorophenyl)piperidine** is $C_{11}H_{14}FN$, with a molecular weight of 179.23 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^{13}C NMR Spectral Data for **4-(3-Fluorophenyl)piperidine**

Chemical Shift (δ) in ppm	Assignment
165.10	C (ipso, C-F)
149.17	C (aromatic)
140.74	C (aromatic)
135.70	C (aromatic)
132.04	C (aromatic)
131.19	C (aromatic)
120.47	C (aromatic)
111.82	C (aromatic)
107.76	C (aromatic)
96.67	C (aromatic)
44.80	CH ₂ (piperidine)
25.90	CH ₂ (piperidine)
24.50	CH (piperidine)

Note: The data presented is based on a predicted spectrum and should be confirmed with experimental results.^[1]

Mass Spectrometry (MS)

While specific experimental mass spectral data for **4-(3-Fluorophenyl)piperidine** is not readily available in the searched literature, the analogous compound, 4-(4-Fluorophenyl)piperidine, shows a protonated molecule at m/z 180 $[M+H]^+$ under electrospray ionization (ES+) conditions.^[2] It is anticipated that **4-(3-Fluorophenyl)piperidine** would exhibit a similar molecular ion peak.

Table 2: Anticipated Mass Spectrometry Data for **4-(3-Fluorophenyl)piperidine**

m/z	Ion
180	$[M+H]^+$
179	$[M]^+$

Experimental Protocols

The following are detailed methodologies for the key analytical techniques.

NMR Spectroscopy

A sample of 5-10 mg of purified **4-(3-Fluorophenyl)piperidine** is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), within a 5 mm NMR tube.^[1] It is crucial to ensure the sample is fully dissolved and free from any particulate matter. 1H and ^{13}C NMR spectra are then acquired on a spectrometer operating at a frequency of 400 MHz or higher for 1H observation. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **4-(3-Fluorophenyl)piperidine** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm^{-1} . As a secondary amine, characteristic N-H stretching vibrations are expected in the region of 3350-3310 cm^{-1} .^{[3][4]} Aromatic C-H stretches and C-N stretching bands are also anticipated.^[3]

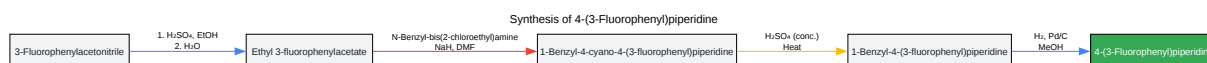
Mass Spectrometry (MS)

Mass spectral analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, a dilute solution of the analyte in a volatile organic solvent is injected into the GC, which separates the compound before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.^[5] For LC-MS, the compound is separated by an HPLC

column and introduced into the mass spectrometer, typically using Electrospray Ionization (ESI) in positive ion mode, which is well-suited for basic compounds like piperidines.[5]

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for **4-(3-Fluorophenyl)piperidine**, adapted from the synthesis of related compounds.



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Caption: A potential synthetic route to **4-(3-Fluorophenyl)piperidine**.

This guide serves as a foundational resource for professionals engaged in research and development involving **4-(3-Fluorophenyl)piperidine**. The provided spectroscopic data and experimental protocols are intended to facilitate its characterization and application in various scientific endeavors.

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References

- 1. benchchem.com [benchchem.com]
- 2. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]

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